8-M-Pdot
Overview
Description
8-Methoxy-2-propionamidotetralin (AH-002): is a selective melatonin MT2 receptor agonist. It is known for its anxiolytic-like activity and is used primarily in scientific research. AH-002 is 5.2 times more selective for MT2 receptors compared to MT1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AH-002 involves the reaction of 8-methoxy-2-tetralone with propionamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of AH-002 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: AH-002 undergoes various chemical reactions, including:
Oxidation: AH-002 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert AH-002 into its alcohol derivatives.
Substitution: AH-002 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of AH-002, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
AH-002 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on melatonin receptors and its potential role in regulating circadian rhythms.
Medicine: Investigated for its anxiolytic properties and potential therapeutic applications in treating anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
AH-002 exerts its effects by selectively binding to melatonin MT2 receptors. This binding leads to the activation of specific signaling pathways that regulate various physiological processes, including sleep-wake cycles and mood regulation. The compound’s high selectivity for MT2 receptors over MT1 receptors contributes to its anxiolytic-like activity .
Comparison with Similar Compounds
Piromelatine: Another melatonin receptor agonist with similar anxiolytic properties.
Tasimelteon: Used for treating non-24-hour sleep-wake disorder, also targets melatonin receptors.
Agomelatine hydrochloride: An antidepressant that acts on melatonin receptors.
Ramelteon: A sleep aid that selectively targets melatonin receptors.
Uniqueness: AH-002 is unique due to its high selectivity for MT2 receptors, making it particularly effective in studies related to anxiety and circadian rhythm regulation. Its specific binding properties and resultant physiological effects distinguish it from other melatonin receptor agonists .
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGBTUDFAGRTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.